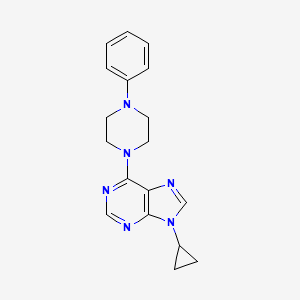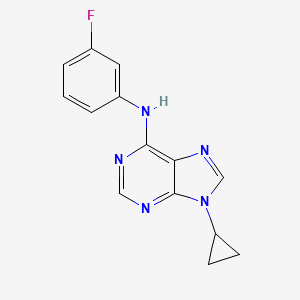
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine (CPPP) is an organic compound with a wide variety of applications in scientific research. It is a purine derivative that has been studied extensively in the fields of biochemistry, physiology, and pharmacology. CPPP has been found to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression.
Aplicaciones Científicas De Investigación
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been used in a variety of scientific research applications, including the study of the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. It has also been used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain.
Mecanismo De Acción
The mechanism of action of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is not fully understood. However, it is believed to act as a potent inhibitor of both COX-2 and 5-LOX. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase.
Biochemical and Physiological Effects
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have anti-tumor effects and to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has a number of advantages for use in laboratory experiments. It is a potent inhibitor of both COX-2 and 5-LOX, which makes it useful for studying the effects of these enzymes on inflammation and pain. It is also a potent inhibitor of certain enzymes involved in the metabolism of purine derivatives, making it useful for studying the effects of these enzymes on cell signaling pathways and the regulation of gene expression.
However, there are also some limitations to using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is a relatively unstable compound and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for research using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine. It could be used to study the effects of COX-2 and 5-LOX inhibitors on other diseases, such as diabetes and Alzheimer’s disease. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could also be used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. Finally, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain in animal models.
Métodos De Síntesis
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine can be synthesized from the reaction of 4-phenylpiperazine with cyclopropyl bromide. The reaction is performed in anhydrous dimethylformamide (DMF) at a temperature of 80°C. The reaction is catalyzed by a base, such as sodium hydride, and the product is isolated by column chromatography. The yield of the reaction is typically high, with yields of up to 96%.
Propiedades
IUPAC Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-4-14(5-3-1)22-8-10-23(11-9-22)17-16-18(20-12-19-17)24(13-21-16)15-6-7-15/h1-5,12-13,15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZGQKZGXNJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443094.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
